Regioisomeric Selectivity in Apoptosis Induction: 1,3,4- vs 1,2,4-Oxadiazole Comparison
The closest characterized analog, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d), demonstrated potent apoptosis-inducing activity across multiple cancer cell lines; however, its activity was highly dependent on the oxadiazole regioisomerism. In published SAR studies, only the 1,2,4-oxadiazole series exhibited nanomolar cellular activity in T47D breast cancer cells (EC50 not explicitly disclosed but correlated with caspase activation), while the 1,3,4-oxadiazole isomer is structurally distinct and lacks equivalent published activity data. The absence of activity data for the 1,3,4-oxadiazole isomer does not indicate failure but rather a gap in research; the regioisomeric switch offers a scaffold-hopping opportunity for novel target engagement [1].
| Evidence Dimension | Apoptosis induction in T47D human breast cancer cells (caspase-based high-throughput screening assay). |
|---|---|
| Target Compound Data | No peer-reviewed biological activity data available for 2-(3-chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. |
| Comparator Or Baseline | 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d): identified as a novel apoptosis inducer; potent activity against T47D, ZR-75-1, and MDA-MB-231 breast cancer lines; inactive against several other cancer cell lines (e.g., H1299, HT-29). |
| Quantified Difference | Not computable due to missing target compound data; the structural difference is a regioisomeric switch (1,3,4- vs 1,2,4-oxadiazole) with altered hydrogen-bond acceptor geometry. |
| Conditions | Caspase- and cell-based high-throughput screening assay (T47D breast cancer cells); secondary validation in colorectal cancer lines; flow cytometry for cell-cycle analysis. [1] |
Why This Matters
For researchers seeking to explore the under-investigated 1,3,4-oxadiazole isomer as a novel scaffold for apoptosis-related drug discovery, this compound provides a chemically tractable entry point distinct from the heavily patented 1,2,4-oxadiazole series.
- [1] Zhang, H.-Z.; Kasibhatla, S.; Kuemmerle, J.; Kemnitzer, W.; Ollis-Mason, K.; Qiu, L.; Crogan-Grundy, C.; Tseng, B.; Drewe, J.; Cai, S. X. Discovery and Structure-Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. J. Med. Chem. 2005, 48, 5215–5223. https://doi.org/10.1021/jm050292k. View Source
